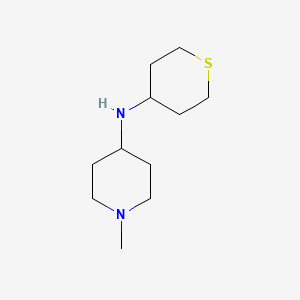
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide, commonly known as PSB-0739, is a small molecule inhibitor that targets the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in a range of physiological processes, including osmoregulation, mechanotransduction, and nociception. PSB-0739 has been shown to modulate TRPV4 activity and has potential therapeutic applications in various diseases.
Mécanisme D'action
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a non-selective cation channel that is activated by various stimuli, including mechanical stress, temperature, and osmotic pressure. PSB-0739 modulates N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide activity by binding to a specific site on the channel and inhibiting its function. This inhibition leads to a reduction in calcium influx and downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that PSB-0739 can inhibit N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide-mediated calcium influx and downstream signaling pathways. In vivo studies have shown that PSB-0739 can reduce inflammation, pain, and edema in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PSB-0739 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide. However, PSB-0739 also has some limitations, including its potential off-target effects and the need for further optimization to improve pharmacokinetics and pharmacodynamics.
Orientations Futures
PSB-0739 has several potential future directions for research. One potential direction is the development of more potent and selective N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide inhibitors based on the PSB-0739 scaffold. Another potential direction is the investigation of the therapeutic potential of PSB-0739 in other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of PSB-0739 on N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
Méthodes De Synthèse
The synthesis of PSB-0739 involves a multi-step process that starts with the reaction of 3-piperidin-1-ylsulfonylphenylboronic acid with prop-2-enoyl chloride in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then subjected to further chemical transformations, including reduction, cyclization, and deprotection, to obtain the final product, PSB-0739.
Applications De Recherche Scientifique
PSB-0739 has been extensively studied in preclinical research for its potential therapeutic applications. Studies have shown that PSB-0739 can modulate N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide activity and has potential therapeutic applications in various diseases, including pulmonary edema, osteoarthritis, and neuropathic pain. PSB-0739 has also been shown to have anti-inflammatory and analgesic effects in animal models.
Propriétés
IUPAC Name |
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-14(17)15-12-7-6-8-13(11-12)20(18,19)16-9-4-3-5-10-16/h2,6-8,11H,1,3-5,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCYRDGCSCNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
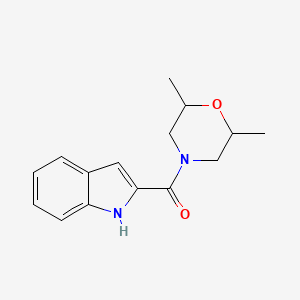
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
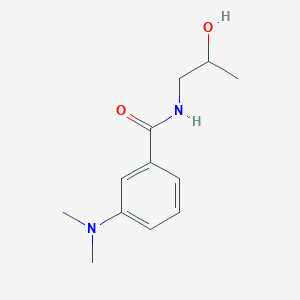
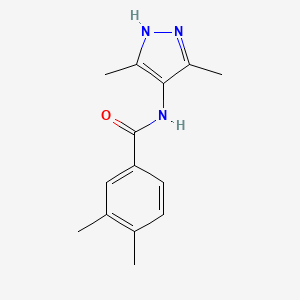

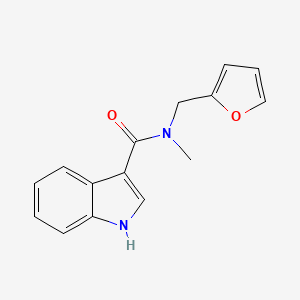
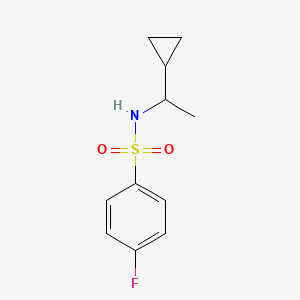
![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)

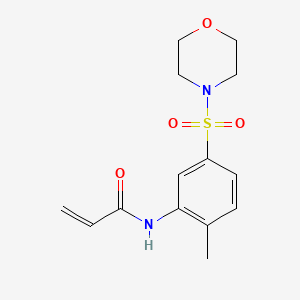
![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
